molecular formula C4H10O2Sn B1346574 Stannane, butylhydroxyoxo- CAS No. 2273-43-0

Stannane, butylhydroxyoxo-

Cat. No. B1346574
CAS RN: 2273-43-0
M. Wt: 208.83 g/mol
InChI Key: WIHMDCQAEONXND-UHFFFAOYSA-M
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Patent
US05760161

Procedure details

Using a reactor setup as described in Example 1, a TBPA, glycol, maleic anhydride product was prepared using a mole ratio of anhydride to glycol of 4:5.23, a hydroxybutyltin oxide catalyst and diethanolamine (DEA) as neutralizing agent. TBPA (1.937 moles), ethylene glycol (3.377 moles), diethylene glycol (1.69 moles), hydroxy-butyltin oxide (1.49 gms), and DEA (4.41 gms) were added to the reaction at room temperature and stirred at 400 rpm. When the temperature reached 85° C., 1.937 moles of maleic; anhydride were added and the temperature was raised to 185° C. to 190° C. The reaction time was about 3 hours with 62.5 mls of water collected (86.8% of theory). The product acid number was 18.8. GPC analysis as described in Example 1 gave the following results:
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydroxybutyltin oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
62.5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.937 mol
Type
reactant
Reaction Step Seven
Quantity
3.377 mol
Type
reactant
Reaction Step Seven
Quantity
1.69 mol
Type
reactant
Reaction Step Seven
Quantity
1.49 g
Type
reactant
Reaction Step Seven
Name
Quantity
4.41 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N([CH2:5][CH2:6][OH:7])CCO.[CH3:8][CH2:9][CH2:10][CH2:11][O:12][P:13]([O:20][CH2:21][CH2:22][CH2:23][CH3:24])([O:15][CH2:16][CH2:17][CH2:18][CH3:19])=[O:14].[CH2:25](O)[CH2:26][OH:27].C(O)C[O:31]CCO.O[Sn](=O)CCCC>OCCCC[Sn]=O.O>[CH3:19][CH2:18][CH2:17][CH2:16][O:15][P:13]([O:12][CH2:11][CH2:10][CH2:9][CH3:8])([O:20][CH2:21][CH2:22][CH2:23][CH3:24])=[O:14].[C:26]1(=[O:27])[O:7][C:6](=[O:31])[CH:5]=[CH:25]1 |^1:47|

Inputs

Step One
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydroxybutyltin oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
OCCCC[Sn]=O
Step Three
Name
Quantity
62.5 mL
Type
solvent
Smiles
O
Step Four
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
glycol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)CCO
Step Seven
Name
Quantity
1.937 mol
Type
reactant
Smiles
CCCCOP(=O)(OCCCC)OCCCC
Name
Quantity
3.377 mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
1.69 mol
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
1.49 g
Type
reactant
Smiles
O[Sn](CCCC)=O
Name
Quantity
4.41 g
Type
reactant
Smiles
N(CCO)CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred at 400 rpm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached 85° C.
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 185° C. to 190° C
CUSTOM
Type
CUSTOM
Details
collected (86.8% of theory)
CUSTOM
Type
CUSTOM
Details
gave the
CUSTOM
Type
CUSTOM
Details
following results

Outcomes

Product
Name
Type
product
Smiles
CCCCOP(=O)(OCCCC)OCCCC
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(\C=C/C(=O)O1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.